An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of AI-Mdp (N-Acetylmuramyl-L-alanyl-D-isoglutamine)
An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of AI-Mdp (N-Acetylmuramyl-L-alanyl-D-isoglutamine)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | (4R)-4-[[(2S)-2-[[(2R)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy]propanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | PubChem CID: 451714 |
| Molecular Formula | C₁₉H₃₂N₄O₁₁ | [3] |
| Molecular Weight | 492.48 g/mol | [3] |
| CAS Number | 53678-77-6 | [3] |
| SMILES | C--INVALID-LINK--O)C(=O)N">C@@HNC(=O)--INVALID-LINK--O[C@@H]1--INVALID-LINK--CO)O">C@HNC(=O)C | PubChem CID: 451714 |
Mechanism of Action: The NOD2 Signaling Pathway
The activation of RIPK2 is a critical step that involves its autophosphorylation and subsequent polyubiquitination.[6] This ubiquitinated RIPK2 acts as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[3][6] The activation of these complexes leads to the phosphorylation of IκBα, triggering its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[6] Concurrently, this pathway also activates Mitogen-Activated Protein Kinases (MAPKs). The nuclear translocation of NF-κB and the activation of MAPKs result in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.
Quantitative Data on AI-Mdp Biological Activity
| Compound | Cell Line | Assay | Potency (EC₅₀) | Fold Activation (at a given concentration) | Reference |
| AI-Mdp (1) | HEK293 | NOD2-dependent NF-κB luciferase | 77.0 nM | - | [7] |
| Compound 3 (butyrylated desmuramylpeptide) | HEK293 | NOD2-dependent NF-κB luciferase | 4.6 nM | - | [7] |
| Compound 68 | HEK293 | NOD2-dependent NF-κB luciferase | - | >2-fold vs AI-Mdp | [8] |
| Compound 77 (C₁₂ counterpart of 68) | HEK293 | NOD2-dependent NF-κB luciferase | 243 nM | - | [8] |
| Compound 73 (diethyl ester) | HEK293 | NOD2-dependent NF-κB luciferase | 62 nM | - | [8] |
| Cytokine | AI-Mdp Concentration | Condition | Cytokine Concentration (pg/mL) | Reference |
| TNF-α | 100 µg/mL | MDP alone | ~1500 | [9] |
| IL-8 | 100 µg/mL | MDP alone | ~60000 | [9] |
| IL-1β | 100 µg/mL | MDP alone | ~200 | [9] |
| IL-10 | 100 µg/mL | MDP alone | ~250 | [9] |
| TNF-α | 100 µg/mL | MDP + IL-1R blockade | ~150 | [9] |
| IL-8 | 100 µg/mL | MDP + IL-1R blockade | ~6000 | [9] |
| Ligand | Method | Binding Affinity (Kᴅ) | Reference |
| AI-Mdp | Microscale Thermophoresis | 51 ± 18 nM | [10] |
| MDP-(l) (diastereomer) | Microscale Thermophoresis | 150 ± 24 nM | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation for Cytokine Analysis
1. Cell Culture:
-
Murine transformed endothelial cells (bEnd.3) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 12-well or 24-well plates at a concentration of 0.2 x 10⁶ to 1 x 10⁶ cells per well and allowed to adhere overnight.[11]
2. Stimulation:
-
For synergistic studies, cells can be co-stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) at 1 ng/mL.[12]
3. Incubation and Sample Collection:
-
The stimulated cells are incubated at 37°C in a 5% CO₂ atmosphere for a period ranging from 3 to 24 hours.[11]
-
After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
4. Cytokine Measurement:
-
The concentrations of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay for NOD2 Activation
1. Cell Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are seeded in 96-well plates.
-
Cells are co-transfected with an expression plasmid for human NOD2, an NF-κB-dependent luciferase reporter plasmid (e.g., Igκ-luciferase), and a control plasmid for normalization (e.g., Renilla luciferase).[10][13] Transfection is typically performed overnight.
2. Cell Stimulation:
3. Luciferase Assay:
-
After stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency.
-
Results are often expressed as fold induction over unstimulated control cells.
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Muramyl dipeptide induces Th17 polarization through activation of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH-dependent Internalization of Muramyl Peptides from Early Endosomes Enables Nod1 and Nod2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
